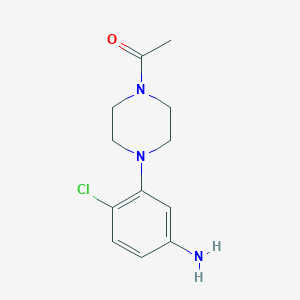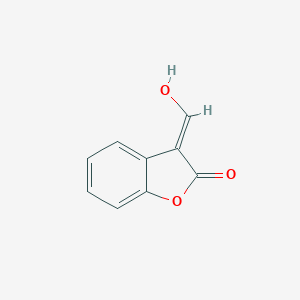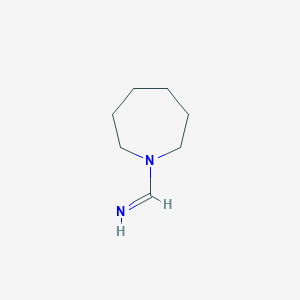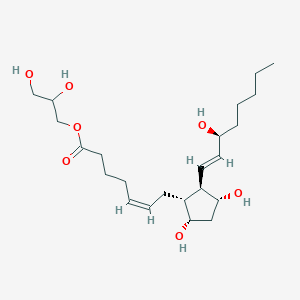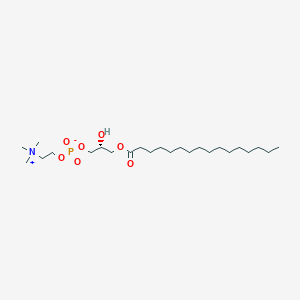
1-Palmitoyl-sn-glycero-3-Phosphocholin
Übersicht
Beschreibung
1-Palmitoyl-sn-glycero-3-phosphocholine (P-lysoPC, LPC) is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2 . It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis . It is also a stable lipid oxidation product and serves as an inter-H2O2 permeation promoter .
Synthesis Analysis
1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through various methods. For instance, it can be synthesized in 18% overall yield in ten steps via five new synthetic intermediates . Another method involves the use of sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times .
Molecular Structure Analysis
The molecular structure of 1-Palmitoyl-sn-glycero-3-phosphocholine can be found in various databases such as ChemSpider .
Chemical Reactions Analysis
1-Palmitoyl-sn-glycero-3-phosphocholine is involved in various chemical reactions. For instance, it is a constituent of oxidatively modified low-density lipoproteins (oxLDLs) and is synthesized from the non-enzymatic oxidation of a major low-density lipoproteins (LDL) phospholipid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-sn-glycero-3-phosphocholine can be found in various databases such as PubChem .
Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung
PSPC dient als entscheidende Komponente bei der Herstellung von Liposomen und Mizellen, die für Medikamententransportsysteme verwendet werden . Seine Biokompatibilität und strukturelle Ähnlichkeit zu natürlichen Zellmembranen machen es ideal für die Einkapselung und den Transport von pharmazeutischen Verbindungen zu gezielten Bereichen im Körper.
Pharmakologie
In pharmakologischen Studien wird PSPC verwendet, um die Wechselwirkungen zwischen Medikamenten und Phospholipid-Doppelschichten zu untersuchen . Es hilft beim Verständnis, wie bestimmte Medikamente die Eigenschaften von Zellmembranen verändern können, was für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierter Toxizität entscheidend ist.
Biochemie
PSPC wird häufig als Substrat zur Untersuchung von Enzymaktivitäten verwendet, insbesondere von Lysophosphocholin-Acyltransferasen . Diese Enzyme sind am Umbau von Phospholipiden beteiligt, einem wichtigen Prozess für die Aufrechterhaltung der Integrität und Funktionalität von Zellmembranen.
Zellbiologie
Forscher verwenden PSPC, um Membrandynamik und -funktionen zu untersuchen. Es ist entscheidend für die Untersuchung der Auswirkungen verschiedener Substanzen auf Zellmembranen, wie z. B. die Auswirkungen von oxidierten Lipiden auf Entzündungen und Atherosklerose .
Molekularbiologie
In der Molekularbiologie wird PSPC verwendet, um zelluläre Umgebungen nachzubilden und Protein-Lipid-Wechselwirkungen zu untersuchen . Diese Anwendung ist unerlässlich, um die molekularen Grundlagen von Krankheiten zu verstehen und gezielte Therapien zu entwickeln.
Neurowissenschaft
Die Rolle von PSPC in der Neurowissenschaftlichen Forschung ist mit seiner Funktion bei der Bildung von Liposomen verbunden, die die Blut-Hirn-Schranke überwinden können . Diese Eigenschaft ist besonders nützlich für die Verabreichung von neuroprotektiven Wirkstoffen und die Untersuchung von neurologischen Erkrankungen.
Ernährungswissenschaft
PSPC wird auch auf seine potenziellen Vorteile in der Ernährungswissenschaft untersucht. Als Bestandteil von Lecithin trägt es zur Untersuchung von Nahrungsergänzungsmitteln und deren Auswirkungen auf die Gesundheit bei, einschließlich des Cholesterinstoffwechsels und der Leberfunktion .
Kosmetikwissenschaft
In der Kosmetikwissenschaft wird PSPC auf seine emulgierenden Eigenschaften und seine Fähigkeit untersucht, Liposomen zu bilden, die zur gezielten Abgabe von Wirkstoffen in Hautpflegeprodukten verwendet werden .
Wirkmechanismus
Target of Action
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is an abundant phospholipid . It primarily targets lysophosphocholine acyl transferases , enzymes that play a crucial role in the metabolism of lipids . It also interacts with superoxide dismutase 1 (SOD1) , a critical antioxidant enzyme .
Mode of Action
1-Palmitoyl-sn-glycero-3-phosphocholine exhibits proinflammatory activity . It inhibits SOD1, leading to an overload of superoxide radicals in human umbilical vein endothelial cells (HUVECs) . This compound also downregulates the phosphorylation levels of ERK1/2 and eNOS , which are involved in cell signaling and nitric oxide production, respectively.
Biochemical Pathways
The action of 1-Palmitoyl-sn-glycero-3-phosphocholine affects several biochemical pathways. By inhibiting SOD1, it disrupts the balance of reactive oxygen species, leading to oxidative stress . The downregulation of ERK1/2 and eNOS affects the MAPK signaling pathway and nitric oxide synthesis, respectively . These changes can lead to inflammation and other downstream effects.
Result of Action
The action of 1-Palmitoyl-sn-glycero-3-phosphocholine leads to several molecular and cellular effects. It can enhance the secretion of proinflammatory cytokines like IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It can also increase the production of TGF-β1 and the protein level of Foxp3 in peripheral blood Treg cells . In vivo, it enhances the bactericidal activity of neutrophils by increasing H2O2 production .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17364-16-8, 97281-38-4 | |
| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







